5-Bromo-1-methylindoline

Overview

Description

5-Bromo-1-methylindoline is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 . The compound is solid in form .

Molecular Structure Analysis

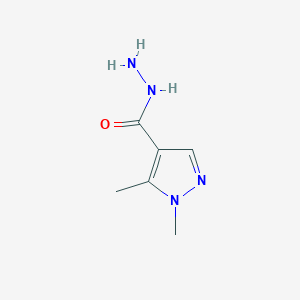

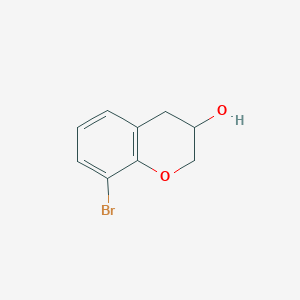

The molecular structure of 5-Bromo-1-methylindoline consists of an indoline ring system, two ketone O atoms, and a Br atom . The molecules are linked by two weak C—H…O hydrogen bonds and π–π interactions .Physical And Chemical Properties Analysis

5-Bromo-1-methylindoline is a solid compound . It has a molecular weight of 210.07 and an empirical formula of C9H8BrN .Scientific Research Applications

Pharmacology: Anticancer Research

5-Bromo-1-methylindoline: has been explored for its potential in anticancer research. Derivatives of this compound have been synthesized and evaluated for their antiproliferative and cytotoxic activities against various human cancer cell lines . These studies aim to find novel drug candidates that could offer better efficacy or reduced toxicity compared to existing treatments like cisplatin .

Material Science: Organic Semiconductor Synthesis

In material science, 5-Bromo-1-methylindoline serves as a building block for the synthesis of organic semiconductors. These semiconductors are used in the development of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Chemical Synthesis: Heterocyclic Compound Production

This compound is also utilized in chemical synthesis, particularly in the production of heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Analytical Chemistry: Chromatography Standards

5-Bromo-1-methylindoline: can be used as a standard in chromatographic analysis to ensure the accuracy and calibration of analytical instruments. This application is vital for quality control in laboratories .

Life Sciences: Drug Discovery

In life sciences, 5-Bromo-1-methylindoline is part of small molecule libraries for drug discovery. Its derivatives are screened for a broad range of biological activities, which could lead to the development of new therapeutic agents .

Chromatography: Analyte Identification

Lastly, in chromatography, 5-Bromo-1-methylindoline may be used as an analyte to develop and test new chromatographic methods, aiding in the identification and quantification of compounds in complex mixtures .

Safety and Hazards

Mechanism of Action

Target of Action

5-Bromo-1-methylindoline primarily targets specific enzymes and receptors within cells. These targets often include kinases and other proteins involved in signal transduction pathways. The exact targets can vary depending on the specific biological context, but they generally play crucial roles in regulating cellular processes such as proliferation, apoptosis, and differentiation .

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. This interaction can result in changes in the conformation of the target protein, affecting its function. For example, binding to a kinase might inhibit its activity, thereby blocking downstream signaling pathways that promote cell growth .

Biochemical Pathways

5-Bromo-1-methylindoline affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key kinases, the compound can halt cell cycle progression, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, promoting programmed cell death in cancerous or damaged cells .

Pharmacokinetics

The pharmacokinetics of 5-Bromo-1-methylindoline involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through passive diffusion and distributed throughout the body, with a preference for tissues with high metabolic activity. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary systems. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of 5-Bromo-1-methylindoline results in the inhibition of cell proliferation and induction of apoptosis. This leads to reduced tumor growth in cancer models and can also affect other rapidly dividing cells. At the cellular level, the compound’s action can result in changes in cell morphology, reduced viability, and increased markers of apoptosis such as caspase activation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of 5-Bromo-1-methylindoline. For instance, extreme pH levels can affect the compound’s stability and solubility, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity, either enhancing or inhibiting its therapeutic effects .

properties

IUPAC Name |

5-bromo-1-methyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRSVRZXIXHOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598358 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methylindoline | |

CAS RN |

99848-78-9 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 5-bromo-1-methylindoline-2,3-dione?

A1: The research paper describes the crystal structure of 5-bromo-1-methylindoline-2,3-dione, determined using X-ray crystallography. Key findings include:

- Planar Conformation: The indoline ring system, the two ketone oxygen atoms, and the bromine atom are nearly coplanar [].

- Intermolecular Interactions: In the crystal structure, molecules interact through weak C—H⋯O hydrogen bonds and π–π interactions, contributing to the three-dimensional structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)